molecular formula C6H8N2O B13033917 (5-Methylpyrimidin-4-yl)methanol

(5-Methylpyrimidin-4-yl)methanol

Cat. No.: B13033917
M. Wt: 124.14 g/mol
InChI Key: IQYGYCOUNSXZHL-UHFFFAOYSA-N
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Description

(5-Methylpyrimidin-4-yl)methanol is an organic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring substituted with a methyl group at the fifth position and a hydroxymethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyrimidin-4-yl)methanol typically involves the reaction of 5-methylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: The major products include 5-methylpyrimidine-4-carboxaldehyde and 5-methylpyrimidine-4-carboxylic acid.

    Reduction: The major products include 5-methylpyrimidine-4-methanol and 5-methylpyrimidine-4-amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.

Scientific Research Applications

(5-Methylpyrimidin-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating enzymes, binding to receptors, or interfering with nucleic acid synthesis. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylpyrimidin-4-yl)methanol: Similar structure but with the methyl group at the second position.

    (6-Methoxy-5-methylpyrimidin-4-yl)methanol: Contains a methoxy group at the sixth position in addition to the methyl group at the fifth position.

    (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol: Contains a dimethylamino group at the sixth position.

Uniqueness

(5-Methylpyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the fourth position and methyl group at the fifth position make it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

(5-methylpyrimidin-4-yl)methanol

InChI

InChI=1S/C6H8N2O/c1-5-2-7-4-8-6(5)3-9/h2,4,9H,3H2,1H3

InChI Key

IQYGYCOUNSXZHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1CO

Origin of Product

United States

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